Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. The key steps include:
Formation of the Imidazolidinone Core: This involves the reaction of a phenyl-substituted thioamide with an appropriate aldehyde under acidic conditions to form the imidazolidinone ring.
Introduction of the Dimethoxyphenyl Group: This step typically involves a Friedel-Crafts alkylation reaction where the dimethoxyphenyl group is introduced to the imidazolidinone core.
Acetylation and Coupling: The final step involves the acetylation of the intermediate compound followed by coupling with ethyl 4-aminobenzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 3-amino-4-([2-(3,4-dimethoxyphenyl)ethyl]amino)benzoate: Similar structure but lacks the imidazolidinone core.
Ethyl 4-(dimethylamino)benzoate: Similar ester group but different substituents on the aromatic ring.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Similar dimethoxyphenyl group but different functional groups.
Properties
Molecular Formula |
C30H31N3O6S |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C30H31N3O6S/c1-4-39-29(36)21-11-13-22(14-12-21)31-27(34)19-24-28(35)33(23-8-6-5-7-9-23)30(40)32(24)17-16-20-10-15-25(37-2)26(18-20)38-3/h5-15,18,24H,4,16-17,19H2,1-3H3,(H,31,34) |
InChI Key |
YOPVEINALJQPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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